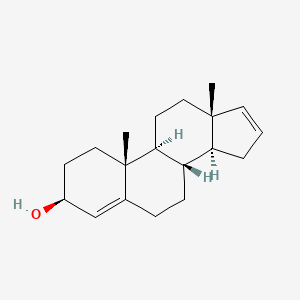

Androsta-4,16-dien-3-ol, (3beta)-

Descripción general

Descripción

Métodos De Preparación

Las rutas sintéticas para el fasedienol implican el uso de precursores esteroides. Las vías sintéticas exactas y las condiciones de reacción son de propiedad exclusiva y no se divulgan públicamente. Los métodos de producción industrial probablemente involucren procesos de síntesis orgánica de varios pasos, incluida la formación del esqueleto esteroide y la funcionalización posterior para lograr la estructura molecular deseada .

Análisis De Reacciones Químicas

2.1. Hydroxylation and Rearrangement

The initial step often involves the hydroxylation of steroid precursors such as dehydroepiandrosterone (DHEA). The enzyme cytochrome P45017α plays a crucial role in this transformation by facilitating the conversion of DHEA into androsta-4,16-dien-3-ol through hydroxylation and lyase activities.

2.2. Cross-Coupling Reactions

Further modifications can be achieved through palladium-catalyzed cross-coupling reactions. For instance, the reaction of 17-iodoandrosta-5,16-dien-3beta-ol with various nucleophiles can yield derivatives with enhanced biological activity. This method allows for the introduction of different functional groups at the 17-position, which can significantly alter the compound's properties and efficacy.

2.3. Acetylation

Acetylation is another common modification that enhances solubility and bioavailability. The acetylation of androsta-4,16-dien-3-ol can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or sodium carbonate.

Chemical Reactions Involving Androsta-4,16-dien-3-ol

The following table summarizes key chemical reactions involving androsta-4,16-dien-3-ol:

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Hydroxylation | Dehydroepiandrosterone + O₂ | Androsta-4,16-dien-3-ol | Enzymatic (P450) |

| Cross-Coupling | 17-Iodoandrosta-5,16-dien-3beta-ol + Nucleophile | Various substituted androstenes | Pd catalyst in THF |

| Acetylation | Androsta-4,16-dien-3-ol + Acetic Anhydride | 17-Acetoxyandrosta-4,16-dien-3-ol | Base (pyridine) |

| Esterification | Androsta-4,16-dien-3-ol + Acid | Androsta derivatives with ester functional groups | Acid catalysis |

Biological Activity and Mechanism of Action

Androsta-4,16-dien-3-ol exhibits significant biological activity due to its structural similarity to other steroid hormones. It acts primarily as an inhibitor of cytochrome P450 enzymes involved in steroidogenesis.

4.1. Inhibition of Cytochrome P45017α

Research has demonstrated that androsta derivatives can inhibit cytochrome P45017α with high potency (IC50 values in the low nanomolar range), which is critical for the synthesis of testosterone from precursor steroids. The presence of the 16,17-double bond is essential for irreversible binding to this enzyme .

4.2. Potential Therapeutic Uses

Given its ability to modulate androgen levels, androsta derivatives are being explored for their potential in treating conditions like prostate cancer and other androgen-dependent disorders . The inhibition of androgen synthesis could lead to decreased tumor growth and improved patient outcomes.

Aplicaciones Científicas De Investigación

Pheromone Research

Role as a Pheromone:

Androsta-4,16-dien-3-ol is primarily studied for its potential role as a human pheromone. Pheromones are chemical signals that can influence the behavior and physiology of individuals of the same species. Research indicates that this compound may affect mood, social behavior, and perception, particularly in females .

Mechanism of Action:

The proposed mechanism involves interaction with olfactory receptors, leading to neurobiological responses that can alter emotional states and social interactions . Studies have shown that exposure to androstadienol can enhance attraction and influence interpersonal dynamics .

Case Studies:

A systematic review of studies on human pheromones highlighted the effects of androstadienol on social behaviors. For instance, one study demonstrated that individuals exposed to pheromone-laden extracts exhibited changes in menstrual synchrony, suggesting a biological communication mechanism . However, methodological critiques indicate the need for further validation of these findings .

Therapeutic Uses

Anxiety Disorders:

Androsta-4,16-dien-3-ol is under investigation for its therapeutic potential in treating anxiety disorders. VistaGen Therapeutics is developing a nasal spray formulation (PH94B) for the acute treatment of social anxiety disorder (SAD) and generalized anxiety disorder (GAD) .

Clinical Trials:

Clinical trials have shown promising results for PH94B in reducing anxiety symptoms without the side effects commonly associated with traditional anxiolytics . The compound acts on vomeronasal receptors, which may mediate its anxiolytic effects by enhancing GABAergic activity in the brain .

Fragrance Industry

Applications in Perfumes:

Androsta-4,16-dien-3-ol is utilized in the fragrance industry due to its unique scent profile and potential pheromonal properties. It is often incorporated into perfumes and colognes aimed at enhancing sexual attraction and social appeal .

Market Impact:

The inclusion of this compound in fragrance formulations has been linked to increased consumer interest in products marketed as enhancing attractiveness through pheromonal effects. Its use reflects a growing trend towards scientifically-backed ingredients in personal care products.

Data Table: Summary of Applications

| Application Area | Description | Current Status |

|---|---|---|

| Pheromone Research | Influence on mood and social behavior; potential for enhancing attraction | Ongoing studies |

| Therapeutic Uses | Treatment for social anxiety disorder (PH94B) | Phase III clinical trials ongoing |

| Fragrance Industry | Used in perfumes for pheromonal properties | Widely used |

Mecanismo De Acción

Fasedienol ejerce sus efectos activando los receptores de las neuronas quimiosensoriales nasales periféricas. Estas neuronas, a su vez, activan subconjuntos de neuronas en los bulbos olfativos que se conectan a los neurocircuitos en la amígdala límbica involucrados en la patofisiología del trastorno de ansiedad social. Este mecanismo es fundamentalmente diferente de los medicamentos ansiolíticos tradicionales, ya que no requiere distribución sistémica o actividad directa sobre las neuronas en el cerebro .

Comparación Con Compuestos Similares

Fasedienol es único en comparación con otros compuestos similares debido a su mecanismo de acción específico y el rápido inicio de los efectos. Compuestos similares incluyen:

Androstadienol: Una feromona endógena con propiedades estructurales similares.

Androstenol: Una feromona que se sabe que actúa como un modulador alostérico positivo del receptor GABA A.

Androstadienona: Otra feromona con efectos ansiolíticos.

La singularidad de Fasedienol radica en su capacidad para activar las células receptoras vomeronasales a concentraciones nanomolares, lo que lleva a sus rápidos efectos ansiolíticos sin distribución sistémica .

Actividad Biológica

Androsta-4,16-dien-3-ol (3beta) is a steroid compound with significant biological activity, particularly in the context of androgen receptor modulation and its potential therapeutic applications in prostate cancer treatment. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Androsta-4,16-dien-3-ol (3beta), with the molecular formula C19H28O, is structurally related to other androgens and has been studied for its interactions with the androgen receptor (AR). Its unique structure allows it to function as both an androgen synthesis inhibitor and an antiandrogen.

- CYP17 Inhibition : Research indicates that Androsta-4,16-dien-3-ol (3beta) acts as a potent inhibitor of the cytochrome P450 17A1 enzyme (CYP17), which is crucial for androgen biosynthesis. Inhibiting this enzyme can significantly reduce levels of testosterone and other androgens, making it a candidate for prostate cancer therapy .

- Androgen Receptor Antagonism : This compound has been shown to bind to the androgen receptor, preventing the action of androgens like dihydrotestosterone (DHT). Studies have demonstrated that it can inhibit AR-mediated transcriptional activity in prostate cancer cell lines, leading to reduced cell proliferation .

Pharmacological Effects

In Vitro Studies :

- In LNCaP prostate cancer cells, Androsta-4,16-dien-3-ol (3beta) exhibited significant growth inhibition in DHT-stimulated conditions. The IC50 values were reported in the low micromolar range, indicating potent anti-proliferative effects comparable to established antiandrogens such as bicalutamide .

In Vivo Studies :

- In animal models, administration of Androsta-4,16-dien-3-ol (3beta) resulted in substantial tumor growth inhibition in androgen-dependent prostate cancer xenografts. For instance, a dosing regimen of 50 mg/kg led to a 93.8% reduction in tumor volume compared to control groups .

Table 1: Summary of Biological Activity

Additional Research Insights

Propiedades

IUPAC Name |

(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,12,14-17,20H,4-8,10-11H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVFCEPOUVGTNP-DYKIIFRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC=C2)CCC4=CC(CCC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=C[C@H](CC[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032322 | |

| Record name | 4,16-Androstadien-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

There is little information available on the mechanism of action of vomeropherins. These compounds are delivered to the nasal passages and bind to chemoreceptors that in turn affect the hypothalamus and the limbic system. | |

| Record name | PH94B | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04968 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

23062-06-8 | |

| Record name | Androsta-4,16-dien-3β-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23062-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androsta-4,16-dien-3-ol, (3beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023062068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,16-Androstadien-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fasedienol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTW1NJ7IJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Fasedienol impact the nervous system and potentially alleviate anxiety?

A1: Fasedienol, when administered intranasally, demonstrates interaction with the olfactory-amygdala neural circuit, a pathway significantly involved in processing fear and anxiety responses. [] The research indicates that Fasedienol activates nasal chemosensory neurons, evident through a substantial increase in the electrogram of nasal chemosensory neurons (EGNR) amplitude. [] This activation is then believed to influence the amygdala, a brain region crucial for processing emotions, particularly fear and anxiety.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.